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Progression-Free Survival (PFS) and Response Data

The table below summarizes the key efficacy endpoints from pivotal Phase III clinical trials comparing

axitinib and sorafenib.

Hazard Ratio (HR)/  Patient Population & Trial

Metric Axitinib Sorafenib
p-value Context
Median PFS 6.7 4.7 months HR: 0.665; 95% CI: Second-line treatment for
(Independent months [1] 0.544-0.812; one- clear-cell mRCC after one
Review) [1] sided p<0.0001 [2] prior systemic therapy (AXIS
[3] trial) [4] [3].
Median PFS 8.3 5.7 months HR: 0.656; 95% CI: Same as above (AXIS trial,
(Investigator months [4] 0.552-0.779; one- updated analysis) [4].
Assessment) [4] sided p<0.0001 [4]
Median PFS (Asian 6.5 4.8 months HR:0.731; 95% CI: Second-line treatment in
Population) months [2] 0.506-1.058; one- Asian patients with clear-cell
[2] sided P=0.0531 [2] mRCC [2].
Objective 23.7% [2] 10.1% [2] Not applicable Asian population trial [2].

Response Rate
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Hazard Ratio (HR)/  Patient Population & Trial

Metric Axitinib Sorafenib

p-value Context
(ORR)
Objective 19.4% [1] 9.4% [1] Not applicable AXIS trial; based on patients
Response Rate achieving tumor shrinkage
(ORR) [1].

> Note on Overall Survival (OS): In the AXIS trial, the secondary endpoint of OS did not show a

statistically significant difference between the two groups (20.1 months for axitinib vs. 19.2 months for

sorafenib) [4].

Detailed Experimental Protocol from Key Trials

For researchers designing clinical studies, the methodology from the registrational trials is outlined below.

e 1. Trial Design: The key studies were multicenter, randomized, open-label, Phase lll trials [4] [2]
(3]
2. Patient Population:

o Key Inclusion Criteria: Patients with measurable, clear-cell metastatic RCC; failure of one

prior systemic therapy (sunitinib, cytokines, bevacizumabl/interferon-alfa, or temsirolimus);
ECOG Performance Status of 0 or 1; and adequate organ function [4] [2] [3].
3. Treatment Regimen:
o Intervention Arm: Axitinib was administered orally at a starting dose of 5 mg twice daily [2]
[3].
o Control Arm: Sorafenib was administered orally at a dose of 400 mg twice daily [2] [3].
4. Dose Modification: Dose escalation to 7 mg BID was permitted after two weeks in axitinib-
treated patients who tolerated the initial dose well (e.g., no adverse events >Grade 2). Dose
reductions were allowed for managing toxicity in both groups [2].
5. Endpoint Assessment:
o Primary Endpoint: PFS, defined as the time from randomization to independent, blinded
radiologic confirmation of disease progression or death from any cause [4] [3].
o Assessment Method: Tumor imaging (CT/MRI) was performed at baseline, week 6, week 12,
and every 8 weeks thereafter [2]. Responses were evaluated per RECIST version 1.0 [2].

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.inlyta.com/axitinib/clinical-trial-results
https://www.inlyta.com/axitinib/clinical-trial-results
https://www.inlyta.com/axitinib/clinical-trial-results
https://www.smolecule.com/products/s548089?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23598172/
https://pubmed.ncbi.nlm.nih.gov/23598172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4467642/
https://www.sciencedirect.com/science/article/abs/pii/S1470204513700937
https://pubmed.ncbi.nlm.nih.gov/23598172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4467642/
https://www.sciencedirect.com/science/article/abs/pii/S1470204513700937
https://www.smolecule.com/products/s548089?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4467642/
https://www.sciencedirect.com/science/article/abs/pii/S1470204513700937
https://pmc.ncbi.nlm.nih.gov/articles/PMC4467642/
https://www.sciencedirect.com/science/article/abs/pii/S1470204513700937
https://www.smolecule.com/products/s548089?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4467642/
https://pubmed.ncbi.nlm.nih.gov/23598172/
https://www.sciencedirect.com/science/article/abs/pii/S1470204513700937
https://pmc.ncbi.nlm.nih.gov/articles/PMC4467642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4467642/
https://www.smolecule.com/products/s548089?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Mechanisms of Action and Signaling Pathways

Although both drugs are VEGF-targeted therapies, their kinase inhibition profiles and proposed mechanisms

for differing efficacy can be visualized.

Fig.1 Key Kinase Targets of Axitinib vs. Sorafenib

Inhibition Profile

Axitinib

‘Axitinib: Potent, selective VEGFR 1-3 inhibitor‘

Click to download full resolution via product page

The diagram highlights that axitinib is a potent and selective second-generation inhibitor of VEGFR-1,
2, and 3 [5]. Its primary anti-angiogenic effect is achieved through high-specificity blockade of the VEGF
pathway. In contrast, sorafenib is a broader multi-kinase inhibitor. While it also targets VEGFR-2,
VEGFR-3, and PDGFR-f, it additionally inhibits key players in the RAF/MEK/ERK pathway (such as
Raf-1 and B-Raf), which is crucial for tumor cell proliferation [6]. This fundamental difference in selectivity

is a key driver of their distinct efficacy and safety profiles.

Comparative Safety Profiles

Understanding the differential toxicity is crucial for risk-benefit assessment and clinical management.

¢ Axitinib-Prominent Adverse Events (AEs): A meta-analysis of 26 trials showed axitinib was
associated with a higher incidence of hypertension (24.9% vs 7.9%), fatigue (8.2% vs 6.6%), and
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gastrointestinal toxicity (17.6% vs 11.3%) compared to sorafenib [7].

e Sorafenib-Prominent Adverse Events (AEs): Sorafenib treatment more frequently caused hand-
foot syndrome (HFS). The incidence of HFS was 13.3% for sorafenib versus 9.5% for axitinib in
the meta-analysis [7], and it was the most common Grade =3 event with sorafenib (16%) in a first-line
trial [8].

Conclusion for Clinical Development

In summary, for the second-line treatment of advanced RCC:

o Efficacy: Axitinib consistently demonstrates a superior PFS benefit and a higher ORR compared
to sorafenib, establishing it as a more effective therapeutic option in this setting [4] [2] [1].

¢ Mechanism: The efficacy advantage is likely driven by axitinib's highly potent and selective
inhibition of the VEGFR family, a key driver of angiogenesis in RCC [5].

o Safety: The toxicity profiles differ significantly, with axitinib posing a greater risk of hypertension and
sorafenib causing more dermatologic toxicities like HFS [7]. This allows for therapy selection and
management based on patient-specific risk factors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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